9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol 9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol
Brand Name: Vulcanchem
CAS No.: 104628-17-3
VCID: VC20773373
InChI: InChI=1S/C14H13F3N2O/c15-14(16,17)7-4-5-8-10(6-7)19-9-2-1-3-11(20)12(9)13(8)18/h4-6,11,20H,1-3H2,(H2,18,19)
SMILES: C1CC(C2=C(C3=C(C=C(C=C3)C(F)(F)F)N=C2C1)N)O
Molecular Formula: C14H13F3N2O
Molecular Weight: 282.26 g/mol

9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol

CAS No.: 104628-17-3

Cat. No.: VC20773373

Molecular Formula: C14H13F3N2O

Molecular Weight: 282.26 g/mol

* For research use only. Not for human or veterinary use.

9-Amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol - 104628-17-3

Specification

CAS No. 104628-17-3
Molecular Formula C14H13F3N2O
Molecular Weight 282.26 g/mol
IUPAC Name 9-amino-6-(trifluoromethyl)-1,2,3,4-tetrahydroacridin-1-ol
Standard InChI InChI=1S/C14H13F3N2O/c15-14(16,17)7-4-5-8-10(6-7)19-9-2-1-3-11(20)12(9)13(8)18/h4-6,11,20H,1-3H2,(H2,18,19)
Standard InChI Key ZHFXMERFRYSFFB-UHFFFAOYSA-N
SMILES C1CC(C2=C(C3=C(C=C(C=C3)C(F)(F)F)N=C2C1)N)O
Canonical SMILES C1CC(C2=C(C3=C(C=C(C=C3)C(F)(F)F)N=C2C1)N)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator